![molecular formula C18H15N3O4 B2531340 1-(Benzo[d][1,3]dioxol-5-yl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea CAS No. 2034465-95-5](/img/structure/B2531340.png)

1-(Benzo[d][1,3]dioxol-5-yl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 1-(Benzo[d][1,3]dioxol-5-yl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea is a urea derivative that likely exhibits interesting chemical properties due to the presence of multiple aromatic systems and potential for hydrogen bonding. While the provided papers do not directly discuss this compound, they offer insights into the behavior of structurally related ureas and their interactions with other molecules.

Synthesis Analysis

The synthesis of urea derivatives can involve various methods, including the thermolysis of precursor compounds. For instance, the thermolysis of 6-(benzylidenehydrazino)uracil derivatives typically leads to the formation of pyrazolo[3,4-d]pyrimidine derivatives . Although the specific synthesis of the compound is not detailed, similar synthetic strategies could potentially be applied, with adjustments for the unique substituents present in the target molecule.

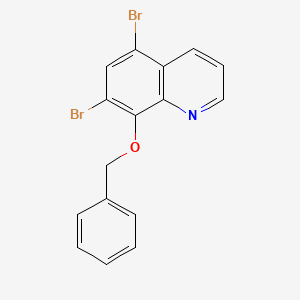

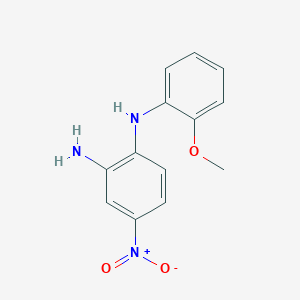

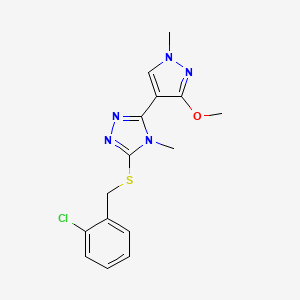

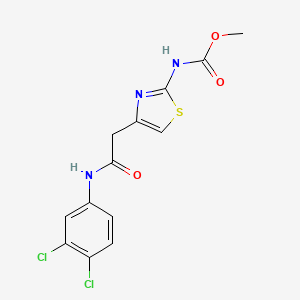

Molecular Structure Analysis

The molecular structure of urea derivatives can be complex, especially when substituted with various functional groups. Single-crystal X-ray diffraction is a powerful tool to confirm the structure of such compounds in the crystalline state . The presence of aromatic rings such as benzo[d][1,3]dioxol and furan in the compound suggests potential for π-π interactions, which could influence the overall molecular conformation and stability.

Chemical Reactions Analysis

Urea derivatives can participate in a range of chemical reactions. The breaking of intramolecular hydrogen bonds is a crucial step for complex formation with other molecules . The compound , with its potential for hydrogen bonding, could similarly engage in reactions that are influenced by the presence or absence of such intramolecular interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives can be affected by their substituents. For example, the association of N-(pyridin-2-yl),N'-substituted ureas with other molecules can be studied using (1)H NMR spectroscopy and quantum chemical calculations . These techniques could be used to investigate the properties of this compound, such as its solubility, melting point, and potential for forming complexes with other molecules.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

One study has investigated the synthesis and antimicrobial properties of N-substituted ureas, revealing moderate antimicrobial activity against selected bacterial and fungal strains (P. V. G. Reddy, C. S. Reddy, & M. Venugopal, 2003).

Synthesis of Novel Derivatives

Research into the synthesis of novel pyridine and naphthyridine derivatives has been conducted, highlighting the chemical reactivity and potential for further modification of compounds similar to 1-(Benzo[d][1,3]dioxol-5-yl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea for various applications (F. M. Abdelrazek et al., 2010).

Complexation and Hydrogen Bonding Studies

Investigations into the association of N-substituted ureas with other molecules have provided insights into hydrogen bonding and complex formation, essential for understanding the chemical behavior and potential applications of such compounds (B. Ośmiałowski et al., 2013).

Antioxidant Properties

A specific study on the preparation and antioxidant determination of coumarin-substituted heterocyclic compounds points to the potential of urea derivatives for antioxidant applications. This suggests avenues for further exploration of this compound in related contexts (Afnan E. Abd-Almonuim et al., 2020).

Propiedades

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3-[[6-(furan-3-yl)pyridin-3-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4/c22-18(21-14-2-4-16-17(7-14)25-11-24-16)20-9-12-1-3-15(19-8-12)13-5-6-23-10-13/h1-8,10H,9,11H2,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUWSBOHFHNLBHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=CN=C(C=C3)C4=COC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[[4-(4-ethoxycarbonylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]benzoate](/img/structure/B2531261.png)

![N-(1-Cyanocycloheptyl)-2-[[5-(1,1-dioxothiolan-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2531266.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2531269.png)

![2-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)isoindoline-1,3-dione](/img/structure/B2531272.png)

![[4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methanol](/img/structure/B2531275.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2531276.png)

![[3-(Dimethylamino)phenyl]-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2531277.png)

![N-(1-cyanocyclopentyl)-2-{[2-(propan-2-yl)phenyl]amino}acetamide](/img/structure/B2531279.png)

![(1S,6R)-3-Boc-7-[(R)-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane](/img/structure/B2531280.png)